N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Chemical Synthesis and Applications
Triazine Derivatives Synthesis : Andersen, Ghattas, and Lawesson (1983) explored the synthesis of 1,2,4-triazine derivatives using a process involving thioacylation, followed by reaction with hydrazine hydrate. This methodology potentially applies to the synthesis of compounds similar to N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester (Andersen, Ghattas, & Lawesson, 1983).
Ligand Synthesis and Photochemical Properties : Formica et al. (2018) synthesized similar compounds exhibiting fluorescent properties and the ability to coordinate with Zn(II) ions. This showcases potential applications in fluorescent sensing and coordination chemistry (Formica, Favi, Fusi, Giorgi, Mantellini, & Micheloni, 2018).
Pyrrole and Pyridazine Synthesis : Rossi et al. (2007) demonstrated the synthesis of pyrrole and pyridazine derivatives from similar compounds. This indicates potential utility in synthesizing diverse heterocyclic compounds (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Insecticidal Evaluation : Mao et al. (2004) synthesized derivatives with a carboxylic acid or ester substituent and evaluated their larvicidal activities. This suggests possible applications in developing insecticidal compounds (Mao, Wang, Huang, Bi, Chen, Liu, & Shang, 2004).
Synthetic Methodology and Mechanistic Insights
One-Pot Synthesis Techniques : Shao et al. (2006) explored one-pot synthesis techniques relevant to the production of similar compounds, offering insights into efficient synthetic methods (Shao, Wang, Huang, Xiao, Palani, Aslanian, & Shih, 2006).
Crystal Structure Analysis : Xia (2001) conducted crystal structure analysis of related compounds, providing valuable information for understanding the structural properties of such molecules (Xia, 2001).
Cytotoxic Activity : Potoročina et al. (2009) investigated the cytotoxic activity of tert-butyl ester derivatives, which may inform biomedical applications of similar compounds (Potoročina, Vorona, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2009).
Mechanistic Studies : Nordin et al. (2016) performed mechanistic studies by kinetic and computational approaches, offering insights into the reactions and transformations of similar compounds (Nordin, Ariffin, Daud, & Sim, 2016).
Properties
IUPAC Name |
tert-butyl N-[[N-cyclopentyl-C-[(4-methoxyphenyl)methyl]carbonimidoyl]amino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,3)25-18(23)22-21-17(20-15-7-5-6-8-15)13-14-9-11-16(24-4)12-10-14/h9-12,15H,5-8,13H2,1-4H3,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJNLKANWILPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NC1CCCC1)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.